3-(2-Methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride
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Overview
Description
3-(2-Methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the indole class of compounds. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride typically involves the reaction of 2-methyl-3-phenylindole with propan-1-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding indole derivatives with different functional groups, while substitution reactions may introduce new substituents on the indole ring .
Scientific Research Applications
3-(2-Methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylindole: A precursor in the synthesis of the target compound.
3-(1H-Indol-1-yl)propan-1-amine: A structurally similar compound with different substituents on the indole ring.
N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Another indole derivative with distinct chemical properties.
Uniqueness
Its combination of a methyl group and a phenyl group on the indole ring, along with the propan-1-amine side chain, makes it a valuable compound for various research purposes .
Properties
CAS No. |
62391-23-5 |
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Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-(2-methyl-3-phenylindol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-14-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20(14)13-7-12-19;/h2-6,8-11H,7,12-13,19H2,1H3;1H |
InChI Key |
ABYXALFJLXYJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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